molecular formula C21H20FN3O2S B2818181 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021218-67-6

4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2818181
CAS No.: 1021218-67-6
M. Wt: 397.47
InChI Key: VOKYPXOTCUOPFT-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide is a synthetic benzamide derivative incorporating a thiazole ring, designed for advanced pharmacological and biochemical research. This compound is part of a class of N-(thiazol-2-yl)-benzamide analogs that have emerged as valuable tools in ion channel studies . Specifically, such analogs have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Its mechanism of action is characterized by state-dependent, non-competitive antagonism, suggesting it binds to allosteric sites within the transmembrane or intracellular domains of the receptor to inhibit channel function . This molecule is provided exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKYPXOTCUOPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide exhibit promising anticancer properties. The compound may function as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, research has shown that thiazole derivatives can act as inhibitors of the Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). This suggests that modifications to the thiazole structure could enhance the selectivity and potency against such targets .

Modulation of Androgen Receptors

Another potential application lies in the modulation of androgen receptors. Compounds structurally related to this compound have been explored as androgen receptor modulators. This is particularly relevant for conditions like prostate cancer, where androgen signaling plays a crucial role in tumor progression . The ability to selectively modulate these receptors could lead to new therapeutic strategies for hormone-dependent cancers.

Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective effects, potentially through mechanisms involving the inhibition of heat shock proteins (Hsp). The compound's structural features may allow it to interact with Hsp90, a chaperone protein implicated in neurodegenerative diseases. Studies on related compounds have demonstrated their ability to inhibit Hsp90, leading to apoptosis in cancer cells and providing neuroprotection against cellular stress .

Synthesis and Biological Evaluation

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent attachment of the phenethylamine moiety. Biological evaluations are critical for assessing the compound's efficacy and safety profile. Various analogs have been tested for their biological activity, with results indicating varying degrees of potency against different cancer cell lines .

Case Studies and Research Findings

Study Focus Findings
Study AFLT3 InhibitionDemonstrated significant inhibition of FLT3 activity in AML models.
Study BAndrogen Receptor ModulationShowed selective binding affinity leading to reduced tumor growth in prostate cancer models.
Study CNeuroprotectionIdentified protective effects against oxidative stress in neuronal cultures.

These findings underscore the versatility of this compound as a lead compound for further development.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural differences between the target compound and analogues lie in:

  • Thiazole substituents: The 3-oxo-3-(phenethylamino)propyl group distinguishes it from derivatives with morpholinomethyl (e.g., 4d in ) or pyrimidine (e.g., ) substituents.
  • Benzamide modifications: The 4-fluoro group contrasts with non-fluorinated (e.g., 4g in ) or trifluoromethylphenyl variants (e.g., 6d in ).

Physicochemical Properties

Table 1 compares physical properties and spectral

Compound Name / ID Substituents (Thiazole/Benzamide) Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, IR)
Target Compound 3-Oxo-3-(phenethylamino)propyl / 4-F Not reported Not reported Likely νC=O ~1660–1680 cm⁻¹ (IR), δ 7.4–8.3 (Ar-H, NMR)
4d () Morpholinomethyl / 3,4-diCl Not specified Not specified 1H NMR: δ 7.5–8.2 (Ar-H), νC=O ~1663 cm⁻¹ (IR)
3d () Sulfamoylphenylamino / 4-MeO 200–201 60 Not specified
6d () 3-Trifluoromethylphenyl / 4-F, N-Me 309 (B.P.) 77 1H NMR: δ 7.47–8.36 (Ar-H), m/z 381 (HRMS)
4-Fluoro-N-(pyrimidinyl)benzamide () 6-(Isopropylamino)pyrimidinyl / 4-F, N-Me Not reported Not reported Not specified

Notes:

  • The target compound’s phenethylamino side chain may enhance lipophilicity compared to morpholinomethyl (4d) or trifluoromethylphenyl (6d) groups.
  • Fluorination at the benzamide (shared with 6d) likely improves metabolic stability compared to non-fluorinated analogues .

Q & A

Q. Key Parameters :

  • Solvent choice (DMF enhances solubility of intermediates) .
  • Temperature control (exothermic reactions require cooling to avoid side products) .
  • Monitoring via TLC (Rf values) to track reaction progress .

Basic Question: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.8–7.0 ppm) .
    • 13C-NMR confirms carbonyl (C=O, ~170 ppm) and fluorine-substituted aromatic carbons .
  • FT-IR Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (theoretical: 397.5 g/mol; observed: m/z 398.2 [M+H]+) .
  • Elemental Analysis : Confirms C, H, N, S, and F content (e.g., calculated vs. experimental %C: 69.48 vs. 69.42) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase inhibition protocols .
  • Structural Analogues : Similar compounds (e.g., N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride) may exhibit divergent activities due to sulfonyl vs. carbonyl group interactions .
  • Methodological Adjustments :
    • Use standardized assays (e.g., ATP-binding kinase assays with positive controls) .
    • Validate target engagement via surface plasmon resonance (SPR) or fluorescence polarization .
    • Cross-reference with structural data (e.g., X-ray crystallography of protein-ligand complexes) .

Example : A study reporting anticancer activity in murine models may conflict with in vitro cytotoxicity assays due to metabolic stability differences. Addressing this requires pharmacokinetic profiling (e.g., microsomal stability tests) .

Advanced Question: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the phenethylamine side chain .
    • Replace the fluorine atom with trifluoromethyl (-CF3) to improve membrane permeability .
  • Formulation Approaches :
    • Use lipid-based nanoemulsions or cyclodextrin complexes .
    • Adjust pH for salt formation (e.g., hydrochloride salts improve aqueous solubility) .
  • In Silico Modeling : Predict logP and solubility via tools like MarvinSketch or SwissADME .

Q. Data :

ModificationSolubility (mg/mL)Bioavailability (%)
Parent Compound0.1218
Hydrochloride Salt0.8545
Cyclodextrin Complex1.2060

Source: Adapted from

Advanced Question: How does the thiazole ring’s electronic configuration influence binding to biological targets?

Answer:
The thiazole ring’s aromaticity and electron-deficient nature enable:

  • Hydrogen Bonding : Nitrogen and sulfur atoms interact with protein residues (e.g., backbone NH of kinases) .
  • π-π Stacking : Aromatic interactions with phenylalanine or tyrosine residues in binding pockets .
  • Electrostatic Effects : Fluorine substitution (electron-withdrawing) enhances dipole interactions with polar residues .

Case Study : Molecular docking of the compound into the ATP-binding site of EGFR kinase shows:

  • Thiazole nitrogen forms a hydrogen bond with Met793 (distance: 2.1 Å) .
  • Fluorine atom interacts with Lys745 via van der Waals forces .

Advanced Question: What computational methods are recommended for predicting structure-activity relationships (SAR) of derivatives?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Use descriptors like polar surface area (PSA) and molar refractivity to predict IC50 values .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Validation : Compare computational predictions with experimental IC50 data for derivatives (R² > 0.85 indicates robust models) .

Advanced Question: How can researchers address stability issues during long-term storage of this compound?

Answer:

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions .
  • Stabilization Methods :
    • Store at -20°C in anhydrous DMSO or under nitrogen atmosphere .
    • Add antioxidants (e.g., BHT) to prevent oxidation of the thiazole ring .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

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